Bexlosteride's Enantiomer-Specific Activity vs. LY191704 Racemate in Human Prostate Cancer Cells
Bexlosteride (LY300502) is the specific (4aR,10bR) enantiomer of the benzoquinolinone series, distinct from its enantiomer LY300503 and the racemic mixture LY191704 [1]. In LNCaP cells, Bexlosteride inhibits reductive metabolism of [3H]-testosterone with an IC50 of 5.77 nM [2]. This is quantitatively differentiated from the racemate LY191704, which has a reported IC50 of 12 nM against the human type I enzyme expressed in a different cellular system, and 10 nM in Hs68 cells [1]. Furthermore, Bexlosteride displays a defined antiproliferative threshold, significantly antagonizing testosterone-induced proliferation at concentrations greater than 10 nM [2].
| Evidence Dimension | Inhibition of Reductive Metabolism / Antiproliferation |
|---|---|
| Target Compound Data | IC50 = 5.77 nM (metabolism); Significant antiproliferation at >10 nM |
| Comparator Or Baseline | LY191704 (Racemate): IC50 = 12 nM (human enzyme) / 10 nM (Hs68) |
| Quantified Difference | Bexlosteride IC50 is ~52% of racemate's IC50 in respective assays; Antiproliferation threshold defined |
| Conditions | LNCaP human prostatic adenocarcinoma cell cultures for Bexlosteride; Hs68 human genital skin fibroblasts or expressed enzyme for LY191704 |
Why This Matters
Procurement of the single, active enantiomer Bexlosteride, rather than the racemic mixture LY191704, ensures assay consistency and enables precise dose-response relationships for prostate cancer models.
- [1] MedChemExpress. LY191704 product page. CAS: 146117-78-4. View Source
- [2] Sutkowski, D. M., et al. (1996). Responses of LNCaP prostatic adenocarcinoma cell cultures to LY300502, a benzoquinolinone human type I 5alpha-reductase inhibitor. The Prostate. Suppl. 6:119-28. PMID: 8630232. View Source
